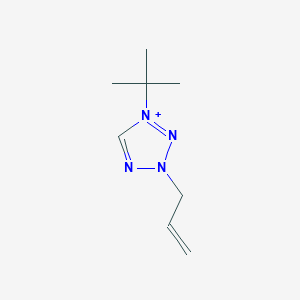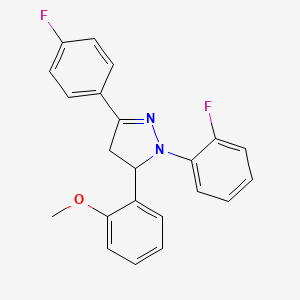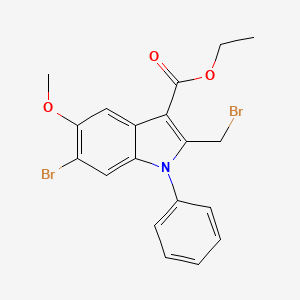![molecular formula C20H15N7O3 B11519904 methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11519904.png)
methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that features a triazino-indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole-3-amine with appropriate aldehydes or ketones, followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated synthesis equipment and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have similar structural features and are known for their diverse biological activities
Uniqueness
METHYL 2-[(3E)-2-OXO-3-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its specific triazino-indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15N7O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-(5H-[1,2,4]triazino[5,6-b]indol-3-yldiazenyl)indol-1-yl]acetate |
InChI |
InChI=1S/C20H15N7O3/c1-30-15(28)10-27-14-9-5-3-7-12(14)17(19(27)29)24-26-20-22-18-16(23-25-20)11-6-2-4-8-13(11)21-18/h2-9,29H,10H2,1H3,(H,21,22,25) |
InChI Key |
VNYCNZHNSGVXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-azanyl]-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11519824.png)

![6-amino-4-(2,3-dichlorophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11519846.png)
![4-{3-[(N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11519850.png)

![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)

![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}aniline](/img/structure/B11519887.png)
![[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid](/img/structure/B11519891.png)
![1-{2-[(E)-(2-{2-[bis(2-methylpropyl)sulfamoyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11519894.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-fluorophenyl)methylene]acetohydrazide](/img/structure/B11519901.png)
![4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B11519907.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B11519917.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11519918.png)
